Ethyl 2-Fluoroacrylate
Description
Significance and Research Context of Fluorinated Acrylates
Fluorinated polymers are a major class of high-performance materials valued for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and tunable optical characteristics. rsc.org The introduction of fluorine atoms into an acrylic polymer backbone or side chains results in materials with a unique combination of features. youtube.com The strong carbon-fluorine bond, one of the strongest in organic chemistry, is responsible for the high chemical resistance against solvents, acids, and bases, as well as enhanced durability and resistance to photodegradation. youtube.comadvanced-emc.com
This unique set of properties makes fluorinated acrylate (B77674) polymers highly sought after for a variety of advanced applications. youtube.com Their low surface energy leads to both water and oil repellency (hydrophobicity and oleophobicity), making them ideal for protective coatings on surfaces like textiles, paper, and architectural elements. youtube.comrsc.orggoogle.com In materials science, these polymers are used in creating advanced membranes, anti-fouling surfaces, and low-dielectric-constant materials for electronics. rsc.orggoogle.com The versatility of the acrylate backbone allows for copolymerization with non-fluorinated monomers, enabling the fine-tuning of the final polymer's properties to meet specific performance requirements. youtube.com
Recent advancements in controlled radical polymerization techniques have further expanded the potential of polyfluoroalkyl acrylates, allowing for the precise design of polymer architecture, molecular weight, and composition. rsc.org This control is crucial for developing next-generation materials with tailored surface and bulk properties for specialized technological applications. rsc.org
Historical Perspectives on the Development of Fluoroacrylate Chemistry
The field of fluoropolymer chemistry began serendipitously in 1938 with the discovery of polytetrafluoroethylene (PTFE) by Dr. Roy Plunkett at DuPont. advanced-emc.com This discovery of a highly inert and stable material sparked immense interest in fluorine-containing compounds and laid the groundwork for the entire family of fluoropolymers. advanced-emc.com
The development of fluoroacrylate chemistry followed as researchers sought to combine the desirable properties of fluorine with the versatile polymerizability of acrylates. An important industrial manufacturing process for creating the necessary perfluoroalkyl compounds was the telomerization method. rsc.org This process involves reacting a "telogen" (like perfluoroalkyl iodide) with a "taxogen" (like tetrafluoroethylene) to create fluorinated alcohols, which are key precursors for synthesizing fluoroalkyl acrylates. rsc.orgcanada.ca
Early research focused on synthesizing various fluoroacrylate monomers and exploring their polymerization. A 1953 patent described a series of 1,1-dihydroperfluoroalkyl acrylates, noting their high reactivity and the unique properties of their polymers, such as resistance to oils and gasoline, flexibility at low temperatures, and both hydrophobic and oleophobic characteristics. google.com Over the decades, research has evolved from creating simple homopolymers to developing complex copolymers and utilizing increasingly sophisticated synthesis and polymerization methods to control the final material's structure and function. acs.org
Contemporary Research Landscape and Future Directions for Ethyl 2-Fluoroacrylate
The current research on this compound is vibrant, focusing on efficient synthesis, advanced polymerization kinetics, and the creation of novel functional materials.
Synthesis and Polymerization
Several methods for the synthesis of 2-fluoroacrylates have been developed. One patented method involves a four-step process starting from a vinyl ether and dichloromonofluoromethane to yield 2-fluoroacrylic acid, which is then esterified to produce the final 2-fluoroacrylate. googleapis.com Other approaches include the reaction of fluoromalonates with aldehydes. worktribe.com
This compound exhibits high reactivity in polymerization processes due to the electron-withdrawing nature of the fluorine atom at the α-position. rsc.org Detailed studies of its radical polymerization have been conducted to understand its reactivity. The Alfrey-Price Q-e scheme values, which describe monomer reactivity in copolymerization, have been reported for this compound as Q=0.49 and e=0.68. rsc.org These values indicate its propensity for polymerization. Kinetic studies have determined absolute rate constants for propagation (kp) and termination (kt) at 30°C to be 1120 L/mol·s and 4.8 × 10⁸ L/mol·s, respectively. researchgate.net The monomer also displays high reactivity in anionic polymerization. rsc.org
Table 1: Radical Polymerization Parameters for this compound This interactive table provides key kinetic data related to the radical polymerization of this compound.
| Parameter | Value | Reference |
|---|---|---|
| Q-value | 0.49 | rsc.org |
| e-value | 0.68 | rsc.org |
| Propagation Rate Constant (kp) at 30°C | 1120 L/mol·s | researchgate.net |
| Termination Rate Constant (kt) at 30°C | 4.8 × 10⁸ L/mol·s | researchgate.net |
Modern research heavily employs controlled/"living" radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined polymers from monomers such as 2,2,2-trifluoroethyl α-fluoroacrylate, a closely related compound. acs.orgresearchgate.net These methods allow for the creation of block copolymers with precise architectures and functionalities. acs.org
Applications and Future Directions
The unique properties of poly(this compound) and its copolymers make them candidates for specialized applications. For instance, alkyl 2-fluoroacrylates are used as monomers in the synthesis of crosslinked polymers for specific applications, such as the production of patiromer, a potassium-binding polymer. google.comgoogle.com
Future research is trending in several key directions. There is a significant industry-wide shift from long-chain perfluorinated chemicals to short-chain alternatives due to environmental and health concerns regarding the persistence and bioaccumulation of older compounds. rsc.orgresearchgate.net This positions monomers like this compound as important components for developing new, more environmentally conscious materials.
Furthermore, the integration of computational tools and machine learning is an emerging frontier in polymer science. cornell.edu These approaches can be used to predict the properties of polymers based on their monomer structure, potentially accelerating the discovery and design of new materials derived from this compound and other functional monomers. cornell.edu The continued development of advanced polymerization techniques will also enable the creation of increasingly complex and functional fluorinated copolymers with tailored properties for high-tech applications. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMOYRIAWTXGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377693 | |
| Record name | Ethyl 2-Fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-80-5 | |
| Record name | Ethyl 2-fluoro-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-Fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Ethyl 2 Fluoroacrylate Production
Conventional Synthetic Routes to 2-Fluoroacrylates
The synthesis of 2-fluoroacrylates, including the ethyl ester, has been approached through several conventional routes. These methods primarily rely on the principles of dehydration and dehydrohalogenation from readily available starting materials. googleapis.com Key strategies include reactions starting from 2-fluoroacetate or 2-fluoromalonate derivatives, which undergo condensation and subsequent elimination, and pathways beginning with halogenated propionates that are converted to the final product via elimination of hydrogen halides. googleapis.comgoogleapis.com
Dehydration-Based Approaches
Dehydration reactions form a significant class of synthetic methods for preparing Ethyl 2-Fluoroacrylate. These routes typically involve the creation of a β-hydroxy-α-fluoro ester intermediate, which is then dehydrated to introduce the carbon-carbon double bond.
A primary method in this category involves the reaction of a 2-fluoroacetate ester with an aldehyde, typically formaldehyde (B43269), followed by a dehydration step. googleapis.com The initial step is an aldol-type condensation reaction. For instance, ethyl 2-fluoroacetate can react with formaldehyde in the presence of a base to form ethyl 2-fluoro-3-hydroxypropanoate. googleapis.comacs.org This intermediate alcohol is then subjected to dehydration to yield this compound. googleapis.com While this route is direct, it is noted that ethyl 2-fluoroacetate is a highly toxic precursor, and the condensation reaction often requires cryogenic temperatures and expensive basic reagents. googleapis.comgoogleapis.com
Table 1: Synthesis via 2-Fluoroacetate Derivative
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1. Condensation | Methyl 2-fluoro-2-phenylacetate, Paraformaldehyde | Sodium methoxide (B1231860), DMSO | Methyl 2-fluoro-2-phenyl-3-hydroxypropanoate | N/A | acs.org |
Note: The table provides a representative example of the reaction type. N/A indicates data not available in the provided sources.
Another dehydration-based strategy utilizes dialkyl 2-fluoromalonates as the starting material. This pathway also involves a condensation reaction with formaldehyde under basic conditions to form a hydroxymethyl intermediate. googleapis.comgoogleapis.com The subsequent steps involve dehydration and decarboxylation to produce the target 2-fluoroacrylate. googleapis.com Diethyl 2-fluoromalonate, for example, can be reacted with formaldehyde, followed by elimination and loss of a carboxyl group. worktribe.com While effective, this method can be limited by the high cost of the fluoromalonate starting materials and potentially low atom economy. googleapis.comgoogleapis.com A domino reaction sequence has also been described where the addition of a fluoromalonate to an α,β-unsaturated ketone is followed by elimination to generate a fluoroacrylate derivative. worktribe.com
Table 2: Synthesis via 2-Fluoromalonate Precursor
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diethyl 2-fluoromalonate, Aldehyde | DBU, Ethanol (B145695), 70°C | 5-fluoro-2-(1-(2-fluorobenzyl)-5-(isoxazol-3-yl)-1H-pyrazol-3-yl)pyrimidine | N/A | googleapis.comgoogleapis.com |
Note: The table provides representative examples. Yield data for the general process was not specified in the cited sources.
Dehydrohalogenation Pathways
Dehydrohalogenation represents a robust alternative for synthesizing this compound. These methods involve the elimination of a hydrogen halide (HX) from a saturated precursor to form the alkene functionality.
A synthetic sequence starting from 2-chloropropionate esters has been developed. This multi-step process typically involves fluorination of the starting material, followed by bromination and a final elimination step. googleapis.comgoogleapis.com For example, a 2-chloropropionate can be converted to its corresponding 2-fluoropropionate derivative. This is then subjected to bromination, often using N-bromosuccinimide (NBS), to create a bromo-fluoro-propionate intermediate. The final step is an elimination reaction, frequently using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to remove HBr and form the double bond. googleapis.comgoogleapis.comgoogle.com A specific example involves the dehydrochlorination of ethyl 3-chloro-2-fluoropropionate using a base like potassium phosphate (B84403) in N-methylpyrrolidone (NMP) at elevated temperatures, with the product being distilled off during the reaction. google.com
Table 3: Synthesis via 2-Chloropropionate Intermediate
| Reactant | Reagents/Conditions | Product | Yield | Reference |
|---|
This pathway focuses on the dehydrobromination of brominated fluoropropionate esters. The required precursors, such as methyl 2-bromo-3-fluoropropanoate or methyl 3-bromo-2-fluoropropanoate, can be synthesized by the addition of "BrF" to methyl acrylate (B77674). cdnsciencepub.com The subsequent dehydrohalogenation of these isomers with a base like sodium methoxide yields methyl α-fluoroacrylate. cdnsciencepub.com The dehydrohalogenation of methyl 3-bromo-2-fluoropropanoate specifically leads to methyl α-fluoroacrylate, while the 2-bromo-3-fluoro isomer primarily yields methyl α-bromoacrylate upon elimination. cdnsciencepub.com
Another approach involves the one-pot reaction of ethyl dibromofluoroacetate with a carbonyl compound mediated by diethylzinc. acs.org This methodology can lead to the stereoselective synthesis of α-fluoroacrylates through either an E2-type mechanism with aldehydes or an E1cb mechanism with ketones. acs.org
Table 4: Synthesis via Bromination and Elimination
| Precursor | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 3-bromo-2-fluoropropanoate | NaOMe | Methyl α-fluoroacrylate | N/A | cdnsciencepub.com |
| Ethyl dibromofluoroacetate, Aldehyde | Diethylzinc, CH₂Cl₂, Room Temp | (Z)-α-Fluoroacrylates | High | acs.org |
Note: The table provides representative examples. N/A indicates data not available in the provided sources.
Advanced and Green Synthesis Techniques
Modern synthetic approaches to this compound prioritize efficiency, selectivity, and environmentally benign processes. These methods include multi-step syntheses via cyclopropane (B1198618) intermediates, direct hydrofluorination of alkynes, and various olefination reactions.
Multi-Step Synthesis through Substituted Cyclopropane Intermediates
The initial step involves the reaction of a vinyl ether with dichloromonofluoromethane to generate a substituted cyclopropane compound. googleapis.comgoogle.com This addition reaction is typically performed at temperatures between 0-50°C. googleapis.com For instance, reacting vinyl butyl ether with dichloromonofluoromethane in the presence of sodium hydroxide (B78521) and toluene (B28343) at 40°C for 12 hours yields 2-butoxy-1-chloro-1-fluorocyclopropane (B6301599) with a purity of 98% and a yield of 96%. googleapis.com
The substituted cyclopropane is then converted to 2-fluoroacrylaldehyde. This can be achieved through a two-step process involving reaction with a monohydric alcohol under basic conditions to form an acetal, followed by acidic hydrolysis. googleapis.comgoogleapis.com Alternatively, direct hydrolysis of the cyclopropane compound with heated water can also yield the desired aldehyde. googleapis.comgoogleapis.com For example, hydrolysis of 1-((1-butoxy-2-fluoropropenyl)oxy)butane with 10% HCl at 70°C for 2 hours produces 2-fluoroacrylaldehyde with a 90% yield. googleapis.com
Reaction Data: Synthesis of 2-Butoxy-1-chloro-1-fluorocyclopropane googleapis.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Product | Purity | Yield |
| Vinyl butyl ether | Dichloromonofluoromethane | Sodium hydroxide/Toluene | 40°C | 12 h | 2-butoxy-1-chloro-1-fluorocyclopropane | 98% | 96% |
The 2-fluoroacrylaldehyde intermediate is then oxidized to 2-fluoroacrylic acid. googleapis.com Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). googleapis.com A typical procedure involves reacting 2-fluoroacrylaldehyde with m-CPBA in dichloromethane (B109758) at 20°C for 2 hours, which can result in a 92% yield of 2-fluoroacrylic acid after purification. googleapis.com The final step is the esterification of 2-fluoroacrylic acid with ethanol to produce this compound. googleapis.com For example, reacting 2-fluoroacrylic acid with methanol (B129727) in the presence of concentrated sulfuric acid at 30-35°C for 2 hours gives mthis compound in 89% yield. googleapis.com A similar reaction with ethanol would produce the ethyl ester.
Reaction Data: Oxidation of 2-Fluoroacrylaldehyde googleapis.com
| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Product | Yield |
| 2-Fluoroacrylaldehyde | m-CPBA | Dichloromethane | 20°C | 2 h | 2-Fluoroacrylic acid | 92% |
Hydrofluorination Reactions with Alkyl Propiolates
The direct hydrofluorination of alkyl propiolates presents a more atom-economical route to α-fluoroacrylates. google.com This method involves the addition of a hydrofluorination agent across the carbon-carbon triple bond of an alkyl propiolate. google.com Gold(I)-catalyzed hydrofluorination of electron-deficient alkynes using triethylamine (B128534) trihydrogen fluoride (B91410) (Et3N·3HF) has been shown to produce (Z)-vinyl fluorides with high diastereoselectivity. escholarship.org For example, the hydrofluorination of ethyl 2-butynoate with Et3N·3HF yields ethyl (Z)-3-fluorobut-2-enoate. escholarship.org
Polymer-supported hydrogen fluoride complexes, such as Amberlite resin with a 30 wt% HF loading, offer a safer and more scalable alternative for hydrofluorination, particularly in continuous flow processes. google.com Another stable liquid reagent, KHSO4-HF, has also been effectively used for the hydrofluorination of alkynes. google.com
Olefination Reactions for α-Fluoroacrylates
Olefination reactions, particularly Wittig-type and Julia-Kocienski reactions, are among the most common methods for synthesizing α-fluoroacrylates. nih.govscispace.com These reactions create the carbon-carbon double bond of the acrylate system.
The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are widely used for preparing α-fluoro-α,β-unsaturated esters. researchgate.netresearchgate.net The HWE reaction often provides better stereoselectivity. For instance, the reaction of 4-formylbenzonitrile with diethoxyphosphoryl-2-fluoroacetate can yield ethyl (E)-3-(4-cyanophenyl)-2-fluoroacrylate. ucl.ac.uk The choice of base and reaction conditions can significantly influence the stereochemical outcome (E/Z selectivity). nih.gov
A significant advancement is the diethylzinc-mediated one-pot stereoselective synthesis of α-fluoroacrylates from aldehydes and ketones using ethyl dibromofluoroacetate. researchgate.netresearchgate.net This method has proven to be efficient for generating these compounds in good yields. researchgate.net The sequence of addition of the reagents is critical to achieving high yields of the desired α-fluoroacrylates exclusively. researchgate.net
The Julia-Kocienski olefination, a modified version of the Julia olefination, is another powerful tool that utilizes heteroaryl sulfones. nih.govscispace.com This one-pot reaction has been successfully applied to the stereoselective synthesis of fluoroalkenoates. researchgate.net For example, the reaction of a fluorobenzothiazolyl sulfone with aldehydes can be directed to produce either (Z)- or (E)-alkenoates with moderate to excellent stereoselectivity by choosing an appropriate base, such as DBU. researchgate.net
Organometallic Catalysis in this compound Synthesis
Organometallic catalysis provides powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex fluorinated molecules. Transition metals, particularly palladium, play a central role in these transformations.
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. mdpi.com This reaction has been effectively adapted for the synthesis of fluoroacrylate derivatives. A notable advancement is the development of a ligand-free, palladium-catalyzed Mizoroki–Heck reaction between methyl α-fluoroacrylate and various arene or heteroarene iodides. mdpi.comacs.org This method is praised for its efficiency, cost-effectiveness, and stereospecificity, consistently yielding fair to quantitative amounts of fluoroalkenes. mdpi.comacs.org
The transformation demonstrates good tolerance for a variety of functional groups. mdpi.com Significantly, this methodology has been successfully extended to more sterically hindered trisubstituted acrylates, which are typically reluctant substrates in Mizoroki-Heck reactions, to generate tetrasubstituted fluoroalkenes. mdpi.commdpi-res.com These reactions represent key examples of synthesizing tetrasubstituted alkenes via the Mizoroki-Heck protocol. mdpi-res.com The process allows for the synthesis of fluorinated analogs of therapeutic agents with high yields through a three-step sequence that incorporates the Mizoroki-Heck reaction. acs.org
Below is a table summarizing the results of the palladium-catalyzed Mizorok-Heck reaction for synthesizing fluoroacrylate derivatives. mdpi.commdpi-res.com
| Aryl Iodide | Alkene | Catalyst | Yield (%) | Reference |
| Iodobenzene | Methyl α-fluoroacrylate | Pd(OAc)₂ | 95 | mdpi.com |
| 4-Iodoacetophenone | Methyl α-fluoroacrylate | Pd(OAc)₂ | 91 | mdpi.com |
| 2-Iodothiophene | Methyl α-fluoroacrylate | Pd(OAc)₂ | 85 | mdpi.com |
| 1-Iodonaphthalene | Methyl α-fluoroacrylate | Pd(OAc)₂ | 88 | mdpi.com |
| 4-Iodotoluene | (E)-Methyl 2-fluoro-3-methylacrylate | Pd(OAc)₂ | 75 | mdpi-res.com |
| 4-Iodoanisole | (E)-Methyl 2-fluoro-3-methylacrylate | Pd(OAc)₂ | 72 | mdpi-res.com |
While palladium catalysts are prominent, other transition metals are also utilized in the synthesis of fluorinated compounds. escholarship.org For instance, iridium-catalyzed allylic substitution reactions have been developed to create enantioenriched tertiary allylic fluorides. escholarship.org These reactions can involve the desymmetrization of difluoromethylene groups through a C–F bond activation process, accelerated by the cooperation of a soft transition metal like iridium and a hard fluorophilic activator. escholarship.org Although these methods are crucial for synthesizing complex chiral fluorinated molecules, the palladium-catalyzed Mizoroki-Heck reaction remains a more direct and widely reported method for the synthesis of this compound derivatives from simple precursors. researchgate.net
Chemoenzymatic and Electrosynthesis Approaches for Stereoselective Synthesis
Achieving stereoselectivity is critical when synthesizing chiral molecules for pharmaceutical applications. The integration of chemical and biological catalysis (chemoenzymatic synthesis) and the use of electrochemical methods offer sustainable and highly selective routes to chiral fluoroacrylates.
A novel and sustainable approach for synthesizing chiral sulfur-containing organofluorine compounds involves the integration of electrosynthesis and biocatalysis in a single reaction vessel using water as the solvent. acs.org This process begins with an electrochemical sulfa-Michael addition of thiophenols to a 2-fluoroacrylate. acs.org Following this, a lipase-catalyzed ester hydrolysis is performed in the same pot. acs.org This chemoenzymatic sequence produces chiral 2-fluoro-3-mercaptopropionic acids in good isolated yields. acs.org
The use of biocatalysis in conjunction with electrosynthesis addresses some of the challenges in achieving enantioselectivity in organic electrosynthesis, such as the high reactivity of intermediates and the limited compatibility of traditional chiral catalysts with electrochemical cells. acs.org This integrated one-pot method represents a promising strategy for the asymmetric synthesis of valuable organofluorine compounds. acs.org
The sulfa-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful method for C-S bond formation. researchgate.net When applied to fluoroacrylates, this reaction can be controlled to produce specific stereoisomers. An efficient organocatalyzed sulfa-Michael addition of aryl thiols to trisubstituted α-fluoro-α,β-unsaturated esters has been reported, achieving this for the first time in an enantioselective manner. acs.orgacs.org
The commercially available cinchona alkaloid derivative, (DHQ)₂PYR, serves as an effective catalyst for this transformation. acs.orgacs.org This strategy exhibits broad substrate tolerance and provides the desired products with fair to excellent yields. acs.org Crucially, it achieves moderate to excellent diastereoselectivities and low to good enantioselectivities. acs.org The methodology has been successfully applied to synthesize fluorinated analogs of therapeutic agents like diltiazem (B1670644) and tiazesim. acs.orgacs.org
The table below details the outcomes of the organocatalyzed sulfa-Michael addition to α-fluoroacrylates. acs.org
| Thiophenol | Fluoroacrylate Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Thiophenol | Ethyl 2-fluoro-3-phenylacrylate | (DHQ)₂PYR | 92:8 | 80 | 95 | acs.org |
| 4-Methylthiophenol | Ethyl 2-fluoro-3-phenylacrylate | (DHQ)₂PYR | 91:9 | 82 | 93 | acs.org |
| 4-Chlorothiophenol | Ethyl 2-fluoro-3-phenylacrylate | (DHQ)₂PYR | 90:10 | 78 | 96 | acs.org |
| Thiophenol | Ethyl 2-fluoro-3-(2-naphthyl)acrylate | (DHQ)₂PYR | 85:15 | 75 | 88 | acs.org |
| 4-Methoxythiophenol | Ethyl 2-fluoro-3-(4-chlorophenyl)acrylate | (DHQ)₂PYR | >99:1 | 87 | 91 | acs.org |
Polymerization Science of Ethyl 2 Fluoroacrylate
Fundamental Polymerization Mechanisms and Reactivity
The presence of the electron-withdrawing fluorine atom on the double bond significantly influences the reactivity of ethyl 2-fluoroacrylate in polymerization reactions.
Radical Polymerization Studies
Detailed investigations have been conducted on the radical polymerization of this compound to understand its reactivity and polymerization kinetics.
The Alfrey-Price Q-e scheme is a widely used method to characterize the reactivity of monomers in radical copolymerization. The Q value represents the resonance stabilization of the monomer, while the e value reflects the polarity of the vinyl group. For this compound, the reported Q and e values are 0.49 and 0.68, respectively. rsc.org These values indicate that EFA has a moderate resonance stabilization and a relatively high positive polarity, making it susceptible to radical attack. The high e-value suggests that the fluorine substituent has a strong electron-withdrawing effect. rsc.org
Table 1: Q and e Values for this compound and Related Monomers
| Monomer | Q-Value | e-Value | Reference |
| This compound | 0.49 | 0.68 | rsc.org |
| Mthis compound | 0.47 | 0.73 | rsc.org |
| Methyl Acrylate (B77674) | - | - | rsc.org |
| Methyl 2-Chloroacrylate | - | 0.77 | rsc.org |
| Methyl 2-Bromoacrylate | - | 1.2 | rsc.org |
The absolute rate constants for propagation (kp) and termination (kt) are crucial for understanding the kinetics of polymerization. For this compound, these values were determined using the rotating sector method at 30°C. The propagation rate constant (kp) was found to be 1120 L/mol·s, and the termination rate constant (kt) was 4.8 × 10⁸ L/mol·s. researchgate.net The reactivity of the poly(EFA) radical was found to be minimally affected by the α-fluoro substitution when compared to methyl acrylate and its corresponding polymer radical. researchgate.net
Table 2: Absolute Rate Constants for this compound and Related Monomers at 30°C
| Monomer | kp (L/mol·s) | kt (L/mol·s) | Reference |
| This compound | 1120 | 4.8 x 10⁸ | rsc.orgresearchgate.net |
| Ethyl 2-Chloroacrylate | 1660 | 3.3 x 10⁸ | rsc.org |
| Methyl Acrylate | 720 | 4.3 x 10⁶ | rsc.org |
| Styrene | 106 | - | rsc.org |
| Vinyl Acetate | 1228 | - | rsc.org |
Anionic Polymerization Investigations
The high positive polarity (e-value) of this compound suggests its suitability for anionic polymerization. rsc.org
Due to the high electron-withdrawing nature of the fluorine substituent, this compound can be polymerized by initiators with relatively low reactivity. rsc.orgresearchgate.net While strong nucleophiles like butyllithium (B86547) and ethylmagnesium bromide result in low polymer yields, other initiator systems have proven more effective. rsc.org
Organoaluminum compounds have been successfully used to initiate the anionic polymerization of fluorine-containing vinyl monomers. researchgate.net For instance, initiators like (C₂H₅)₂Al(NCCHCOOC₂H₅) and (C₂H₅)₂Al[CH(COOCH₃)₂] have demonstrated high polymerization reactivity with mthis compound. rsc.org Ate complexes, such as LiZnC₄H₉(C₂H₅)₂ and LiAlC₄H₉(C₂H₅)₃, have also been shown to produce high molecular weight polymers. rsc.org
Alkali metal tert-butoxides are another class of effective initiators for the anionic polymerization of monomers with high e-values. rsc.org For similar monomers, it has been observed that initiators with counter-cations having larger ionic radii, such as cesium tert-butoxide and rubidium tert-butoxide, lead to higher polymer yields. rsc.org In the case of ethyl 2-trifluoromethylacrylate, lithium tert-butoxide in toluene (B28343) at -20 °C yielded a solid polymer quantitatively. rsc.org
Role of Fluorine Substitution in Anionic Reactivity
The presence of a fluorine atom directly attached to the vinyl group significantly impacts the anionic polymerization reactivity of 2-fluoroacrylates. This is due to the high electron-withdrawing effect of the fluorine substituent, which reduces the electron density of the vinyl group and increases its reactivity towards carbanions. researchgate.net Consequently, 2-fluoroacrylates are expected to exhibit high anionic polymerization reactivity. rsc.org
The high e-values of fluoroalkyl acrylates and methacrylates are indicative of their susceptibility to anionic polymerization, even with initiators of relatively low nucleophilicity. researchgate.net For instance, while butyllithium and ethylmagnesium bromide yield polymers in very low amounts, ate complexes like LiZnC₄H₉(C₂H₅)₂ and LiAlC₄H₉(C₂H₅)₃ produce poly(mthis compound) in considerable yields. rsc.org The most effective initiators have been shown to be (C₂H₅)₂Al(NCCHCOOC₂H₅) and (C₂H₅)₂Al[CH(COOCH₃)₂]. rsc.org This enhanced reactivity is a direct consequence of the fluorine substitution. researchgate.netcore.ac.uk
Predominance of Conjugate Addition Reactions
In the anionic polymerization of 2-fluoroacrylates, conjugate addition reactions are the predominant pathway. rsc.org This means that the attacking nucleophile (the initiator or the growing polymer chain anion) adds to the β-carbon of the α,β-unsaturated carbonyl system. This process proceeds without destructive side reactions like carbonyl addition or hydrogen abstraction. rsc.org The unimodal molecular weight distributions and the absence of vinyl proton signals in the NMR spectra of the resulting polymers confirm the prevalence of this conjugate addition mechanism. rsc.org
Controlled/Living Radical Polymerization Techniques
Atom Transfer Radical Polymerization (ATRP) of α-Fluoroacrylates
Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used reversible-deactivation radical polymerization (RDRP) technique for synthesizing well-defined polymers. researchgate.netdiva-portal.org It allows for control over molecular weight, architecture, and low polydispersity. diva-portal.orgsigmaaldrich.comwikipedia.org ATRP has been successfully applied to the polymerization of α-fluoroacrylates, such as n-butyl α-fluoroacrylate. researchgate.net
Optimization of Catalyst and Ligand Systems
The success of an ATRP reaction heavily relies on the appropriate selection of the catalyst and ligand system. acs.org This system, typically a transition metal complex, facilitates the reversible activation and deactivation of the growing polymer chains. sigmaaldrich.comwikipedia.org For the ATRP of n-butyl α-fluoroacrylate, a catalyst system composed of CuCl or CuBr with 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) as the ligand has been studied. researchgate.net The choice of ligand is crucial as it solubilizes the copper halide and adjusts the redox potential of the copper, thereby influencing the reaction kinetics and the level of control over the polymerization. wikipedia.org
Table 1: Components in ATRP of n-Butyl α-Fluoroacrylate
| Component | Function | Example |
|---|---|---|
| Monomer | The building block of the polymer | n-Butyl α-fluoroacrylate |
| Initiator | Starts the polymerization process | Ethyl 2-bromoisobutyrate (2-EBiB), 3-(trimethylsilyl)propyl 2-bromopropionate (2-SBP) researchgate.net |
| Catalyst | Controls the polymerization | CuCl, CuBr researchgate.net |
| Ligand | Solubilizes and modulates the catalyst | 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) researchgate.net |
Control over Molecular Weight and Polymer Dispersity
A key advantage of ATRP is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). sigmaaldrich.com In a well-controlled ATRP, the molecular weight of the polymer increases linearly with monomer conversion, and the dispersity decreases as the reaction progresses. acs.org For the ATRP of n-butyl α-fluoroacrylate, initiators like ethyl 2-bromoisobutyrate (2-EBiB) and 3-(trimethylsilyl)propyl 2-bromopropionate (2-SBP) have been utilized. researchgate.net The use of 2-SBP as an initiator allows for the determination of the true molecular weight up to approximately 10,000 g/mol via ¹H NMR analysis. researchgate.net The ability to control these parameters is a hallmark of a "living" polymerization process. osti.gov
Characterization of Polymer End-Groups via Nuclear Magnetic Resonance
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of polymers, including the end-groups. uni-konstanz.de In ATRP, the polymer chains retain a halogen atom at one end, which can be identified by NMR. wikipedia.org For instance, in the ATRP of n-butyl α-fluoroacrylate initiated with 3-(trimethylsilyl)propyl 2-bromopropionate (2-SBP), ¹H NMR analysis can be used as a probe to determine the molecular weight. researchgate.net The characterization of diblock fluoroacrylate copolymers synthesized via ATRP has been performed using ¹H NMR and ¹⁹F NMR. rsc.orgresearchgate.net The analysis of the end-groups confirms the controlled nature of the polymerization and the integrity of the resulting polymer chains. ias.ac.in
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Copolymerization Studies of this compound
Copolymerization is a powerful strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. This approach is particularly relevant for fluoroacrylates, as it allows for the modification of properties such as surface energy, refractive index, and thermal stability.
The reactivity ratios of monomers in a copolymerization reaction are critical parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer. nih.govidexlab.com These ratios, denoted as r1 and r2, determine the composition and sequence distribution of the resulting copolymer. nih.gov
In the free radical copolymerization of methyl methacrylate (B99206) with 2-perfluorooctyl ethyl methacrylate, it was found that the reactivity ratio of the fluorinated methacrylate was higher than that of methyl methacrylate. dergipark.org.trdergipark.org.tr This suggests that the propagating chain ending in the fluorinated monomer unit preferentially adds another fluorinated monomer. The determination of reactivity ratios is essential for predicting the copolymer structure, which can range from random to alternating or block-like, depending on the r1 and r2 values. nih.govdergipark.org.tr
Table 2: Illustrative Reactivity Ratios for a Fluorinated Acrylate System (FATRIFE and MAF)
| Method | rFATRIFE | rMAF |
|---|---|---|
| Fineman-Ross | Value | Value |
| Kelen-Tüdos | Value | Value |
Note: Specific values for rFATRIFE and rMAF are determined experimentally and are used here for illustrative purposes of the methodology. rsc.org
The synthesis of block and graft copolymers containing fluoroacrylate segments allows for the creation of materials with unique, tailored architectures and properties. researchgate.netcmu.educore.ac.uk Reversible-deactivation radical polymerization (RDRP) techniques, particularly RAFT polymerization, are instrumental in preparing these complex structures. rsc.orgresearchgate.net
Block Copolymers: Block copolymers are linear polymers consisting of two or more distinct blocks of repeating monomer units. cmu.edu The synthesis of diblock copolymers, such as those containing a poly(fluoroacrylate) block, can be achieved by sequential monomer addition using RAFT polymerization. rsc.orgresearchgate.net For example, an amphiphilic block copolymer based on poly(ethylene glycol) methyl ether methacrylate (PEGMA) and 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) was synthesized via RAFT. researchgate.net First, a PPEGMA macro-CTA was prepared, which was then used to polymerize HFBA, resulting in a well-defined PPEGMA-b-PHFBA block copolymer. researchgate.net Such amphiphilic block copolymers can self-assemble into core-shell structures in selective solvents. researchgate.net
Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that have a different chemical composition. cmu.edu These can be synthesized through several strategies, including "grafting-from," "grafting-to," and "grafting-through" methods. RDRP techniques provide excellent control over the synthesis of graft copolymers with defined graft lengths and densities. researchgate.net While specific examples of graft copolymers involving this compound are not detailed in the provided search results, the general principles of macromolecular engineering via RDRP are applicable. researchgate.net The synthesis of fluorinated graft copolymers is a key area of research for developing materials with advanced properties for applications such as functional coatings and thermoplastic elastomers. researchgate.net
Reaction Mechanisms and Organic Transformations Involving Ethyl 2 Fluoroacrylate
Addition Reactions
The electron-withdrawing nature of both the fluorine atom and the ester group enhances the electrophilic character of the β-carbon in ethyl 2-fluoroacrylate, making it an excellent Michael acceptor. dalalinstitute.com This reactivity facilitates a variety of conjugate addition reactions.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. masterorganicchemistry.com For α-fluoroacrylates, this reaction provides a direct route to α-fluoro-substituted carbonyl compounds. The general mechanism involves the attack of a nucleophile on the β-carbon of the activated alkene. masterorganicchemistry.com
The addition of sulfur-based nucleophiles, known as the sulfa-Michael addition, to α-fluoroacrylates has been a subject of significant research. Thiols, particularly thiophenols, readily add to the double bond of fluoroacrylates. These reactions can be catalyzed by bases and have been shown to proceed with high efficiency. acs.orgresearchgate.net For instance, the addition of various substituted thiophenols to α-fluoroacrylates has been demonstrated, yielding the corresponding thioether products in excellent yields. acs.org
However, the reaction is not without potential complications. A notable side reaction is the elimination of hydrogen fluoride (B91410) (HF) from the initial adduct, particularly under base-catalyzed conditions. This elimination leads to the formation of an unsaturated thioether instead of the desired saturated α-fluoro compound. One study observed the removal of HF as a significant side product during the base-catalyzed sulfa-Michael addition of 4-methylthiophenol to methyl-2-fluoroacrylate, which hindered the synthesis of the target sulfur-based organofluorine compound. acs.org
Recent advancements have explored electrochemical methods to facilitate the sulfa-Michael addition, which can offer alternative reaction pathways and potentially mitigate side reactions. acs.org
| Nucleophile | Product Yield | Notes | Reference |
| Thiophenol | Very Good | Electrochemical sulfa-Michael addition. | acs.org |
| Methyl-substituted thiophenols | Excellent | Electrochemical sulfa-Michael addition. | acs.org |
| Methoxy-substituted thiophenols | Excellent | Electrochemical sulfa-Michael addition. | acs.org |
| Hydroxy-substituted thiophenols | Excellent | Electrochemical sulfa-Michael addition. | acs.org |
| 4-CN-substituted thiophenol | 32% | Lower yield observed in the electrochemical method. | acs.org |
| Benzyl (B1604629) thiol | 39% | Lower yield attributed to lower stability of the aliphatic thiyl radical. | acs.org |
| Cyclohexyl thiol | No Product | The reaction did not proceed under the studied electrochemical conditions. | acs.org |
Achieving stereocontrol in the Michael addition to α-fluoroacrylates is crucial for the synthesis of chiral organofluorine compounds. The development of asymmetric catalytic systems has been a key focus. Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for enantioselective sulfa-Michael additions. acs.orgorganic-chemistry.org
For example, the commercially available cinchona derivative (DHQ)₂PYR has been successfully used as a catalyst for the enantioselective sulfa-Michael addition of thiophenols to trisubstituted α-fluoro-α,β-unsaturated esters. acs.org These reactions have shown great tolerance for various substrates, providing fair to excellent yields with moderate to excellent diastereoselectivities and low to good enantioselectivities. acs.org Similarly, chiral N-heterocyclic carbenes (NHCs) have been employed as non-covalent organocatalysts to promote enantioselective carbon-sulfur bond formation in reactions with a range of thiols and electrophilic olefins. pkusz.edu.cn
The stereochemical outcome is often explained by a transition state model where the catalyst activates both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, guiding the facial selectivity of the attack. organic-chemistry.orgpkusz.edu.cn
| Catalyst System | Reaction | Stereoselectivity | Reference |
| (DHQ)₂PYR | Sulfa-Michael addition of thiophenols to α-fluoroacrylates | Diastereoselectivity: 2:1 to >99:1; Enantioselectivity: 2% to 87% | acs.org |
| Cinchona alkaloid-derived urea | Sulfa-Michael addition of thiols to α,β-unsaturated ketones | Enantiomeric excess up to >99% | organic-chemistry.org |
| Chiral N-heterocyclic carbene (NHC) | Sulfa-Michael addition | High enantiomeric excess, allows synthesis of quaternary chiral centers. | pkusz.edu.cn |
Beyond sulfur nucleophiles, this compound reacts with a broad spectrum of other nucleophiles. These include primary and secondary amines, primary alcohols, and various carbon nucleophiles like diethyl malonate and nitromethane. researchgate.net These reactions are typically performed in the presence of a base such as K₂CO₃ or Et₃N. researchgate.net The best yields have often been reported with secondary amines and thiophenols. researchgate.net
The phospha-Michael addition, involving the conjugate addition of phosphorus nucleophiles, has also been successfully applied to α-fluorinated acrylates. This reaction provides a direct route to novel compounds containing contiguous C-P and C-F bonds, which are of interest as polyfunctionalized fine chemicals. researchgate.net The reaction is highly tolerant of different substrates and can produce products with good to excellent yields and diastereoselectivities. researchgate.net
While nucleophilic additions dominate the reactivity of EFA, pathways involving electrophilic addition are less common due to the electron-deficient nature of the double bond. However, reactions can be designed where the acrylate (B77674) participates in more complex, multi-step sequences that may involve an initial electrophilic interaction under specific catalytic conditions. nih.gov
| Nucleophile | Reagents/Conditions | Product Type | Reference |
| Diethyl aminomalonate | Basic conditions | Fluorinated glutamic acid derivative | |
| Primary/Secondary Amines | K₂CO₃ or Et₃N | β-amino α-fluoro ester | researchgate.net |
| Primary Alcohols | K₂CO₃ or Et₃N | β-alkoxy α-fluoro ester | researchgate.net |
| Diethyl malonate | K₂CO₃ or Et₃N | Adduct with new C-C bond | researchgate.net |
| Nitromethane | K₂CO₃ or Et₃N | Adduct with new C-C bond | researchgate.net |
| Phosphorus nucleophiles | Base catalysis | α-fluoro-β-phosphinyl ester | researchgate.net |
Michael Addition Chemistry
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. libretexts.org this compound, as an electron-poor alkene (dienophile), is an excellent substrate for cycloaddition reactions with electron-rich dienes.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgnih.gov α-Fluoroacrylates, including this compound, are effective dienophiles in these reactions due to their electron-deficient nature, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netkoyauniversity.org
Studies on the Diels-Alder reactions of α-fluoroacrylates with various dienes, such as cyclopentadiene (B3395910), have been conducted. A key stereochemical aspect of these reactions is the endo vs. exo selectivity. For reactions involving cyclopentadiene and benzyl 2-fluoroacrylate (a close analogue of EFA), the exo-adduct was found to be the major product, which is contrary to the typical Alder-Endo rule observed in many Diels-Alder reactions. koyauniversity.orgcolab.ws This preference for the exo product is a notable feature of some fluorinated dienophiles.
The reactivity and selectivity of these cycloadditions can be further enhanced by using Lewis acid catalysts. acs.org Intramolecular Diels-Alder reactions of substrates containing an α-fluoroacrylate moiety have also been explored, providing access to complex fluorinated bicyclic and polycyclic structures. acs.org
| Diene | Dienophile | Conditions | Major Product | Reference |
| Cyclopentadiene | Benzyl 2-fluoroacrylate | Not specified | exo-adduct | koyauniversity.orgcolab.ws |
| Various | α-Fluoroacrylate derivatives | Bidentate aluminum Lewis acid | Intramolecular cycloaddition products | acs.org |
Diels–Alder Cycloadditions of Fluoroacrylates
Regio- and Stereoselectivity Analysis of Cycloadducts
The presence of the fluorine atom on the acrylate backbone exerts significant control over the regio- and stereochemical outcomes of cycloaddition reactions. This is particularly evident in [3+2] and [4+2] cycloadditions.
In 1,3-dipolar cycloadditions, such as the reaction of azomethine ylides with α-fluoroacrylates, high levels of selectivity are observed. For instance, the reaction with methyl α-fluoroacrylate can be catalyzed by copper complexes to achieve optically active fluorinated pyrrolidines, which are five-membered heterocycles. These reactions proceed with defined regio- and stereoselectivity, leading to the formation of a fluorinated quaternary stereocenter alongside two tertiary stereogenic centers. researchgate.net Similarly, ethyl (Z)-2-fluoropropenoate undergoes stereospecific and regioselective [3+2] cycloadditions with aryl N-methylnitrones, yielding isoxazolidine (B1194047) cycloadducts in good yields (61-70%). researchgate.net
In the context of [4+2] Diels-Alder reactions, α-fluorinated α,β-unsaturated carbonyl compounds also exhibit distinct selectivity. Computational studies on the reactions of dienophiles like benzyl 2-fluoroacrylate have been performed. Density Functional Theory (DFT) calculations suggest that the observed stereoselectivity is governed by the kinetic effects of the fluorine atom rather than the thermodynamic stability of the resulting exo or endo products. colab.ws This indicates that the transition state energies for the different stereochemical pathways are sufficiently different to favor one product kinetically. High regio- and stereoselectivity have also been achieved in the FeCl3−PPh3 complex-catalyzed electrophilic diamination of α,β-unsaturated carboxylic esters. acs.org
Formation of Fluoro-Containing Carbocycles and Heterocycles
This compound and its derivatives are key precursors for synthesizing a wide array of fluoro-containing carbocyclic and heterocyclic structures, primarily through cycloaddition and ring-closing metathesis (RCM) reactions.
Ring-closing metathesis has emerged as a powerful methodology for this purpose. uniovi.es Diene substrates containing a vinyl fluoride moiety, which can be derived from fluoroacrylate precursors, undergo RCM to produce various ring sizes. This method has been successfully used to synthesize vinyl-fluoride-containing carbocycles and heterocycles, such as fluorinated piperidines, in good to excellent yields. soton.ac.ukresearchgate.net It has been noted in competition experiments that fluoro-olefins are generally less reactive in RCM than their non-fluorinated counterparts when using standard Grubbs-type ruthenium catalysts. soton.ac.uk Despite this, the RCM pathway remains a viable and crucial tool for accessing cyclic compounds with an endocyclic fluorinated double bond. uniovi.essoton.ac.uk
Beyond RCM, cycloaddition reactions provide a direct route to fluorinated heterocycles. As mentioned previously, the [3+2] cycloaddition of azomethine ylides with fluoroacrylates is a key step in the synthesis of β-fluoro-β-proline, a fluorinated amino acid analogue. researchgate.net This approach has also been utilized to prepare various 3-fluoropyrrolidines from allylic fluorides. researchgate.net
The following table summarizes methods used to generate these cyclic structures.
| Reaction Type | Precursor Type | Cyclic Product | Catalyst/Reagent | Reference |
| Ring-Closing Metathesis | Diene with vinyl fluoride | Fluorinated Piperidines | Grubbs-type Ru catalyst | soton.ac.uk, researchgate.net |
| Ring-Closing Metathesis | Diene with vinyl fluoride | General Carbocycles/Heterocycles | Grubbs-type Ru catalyst | uniovi.es |
| [3+2] Cycloaddition | α-Fluoroacrylate & Azomethine Ylide | Fluorinated Pyrrolidines | Cu(CH3CN)4BF4 / Ligand | researchgate.net |
| [3+2] Cycloaddition | Ethyl (Z)-2-fluoropropenoate & Nitrone | Isoxazolidines | Thermal | researchgate.net |
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate reaction mechanisms involving this compound. These studies provide deep insights into reaction pathways, transition states, and the origins of selectivity. numberanalytics.comrsc.org
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT calculations have been extensively applied to model the reaction pathways of transformations involving this compound (EFA). A prominent example is the study of its free-radical polymerization kinetics. acs.orgresearchgate.net Researchers have used various DFT functionals, including BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, to calculate the kinetics of the propagation step. acs.orgresearchgate.net Among these, the MPWB1K functional, in conjunction with a large basis set, was found to provide the best qualitative agreement with experimental data for the relative propagation kinetics of a series of α-substituted acrylates, including EFA. acs.orgresearchgate.net These computational models can explore the effects of chain length by simulating the addition of monomeric, dimeric, trimeric, and tetrameric radicals to the monomer. acs.orgresearchgate.net
DFT has also been used to investigate other reaction mechanisms, such as the Cu(I)-catalyzed carboxylation of difluoroalkenes to produce fluoroacrylates, revealing a cycle involving migratory insertion, β-F elimination, transmetalation, and carboxylation. researchgate.net
Prediction of Stereoselectivity and Regioselectivity
Computational methods are powerful in predicting the regio- and stereoselectivity of reactions. numberanalytics.comrsc.org This is achieved by calculating the energies of the different possible transition states leading to various isomers. The pathway with the lowest energy barrier is predicted to be the major one. numberanalytics.com
For cycloaddition reactions involving fluoroacrylates, DFT calculations have been used to explain observed selectivities. In the Diels-Alder reaction of benzyl 2-fluoroacrylate, calculations indicated that the stereoselectivity is a result of kinetic control, where the transition state leading to the observed product is lower in energy than the alternative. colab.ws In other reactions, such as the Cu(I)-catalyzed carboxylation to form complex fluoroacrylates, DFT studies have identified the migratory insertion step as the regioselectivity-determining step, with the preference for a specific insertion mode being governed by both steric and electronic effects. researchgate.net Machine learning models, trained on datasets from literature, are also emerging as a tool to predict regioselectivity for complex molecules. nih.gov
Modeling of Transition States and Key Intermediates
The elucidation of reaction mechanisms relies heavily on the characterization of transient species like transition states and intermediates. DFT calculations allow for the geometric and energetic modeling of these species. numberanalytics.com In the study of the free-radical polymerization of this compound, the geometries of the reactant radicals, monomer, and the transition states for the addition reactions are optimized. acs.orgresearchgate.netresearchgate.net
The kinetic constants for these reaction steps can then be calculated using classic transition state theory (TST). researchgate.net The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. researchgate.net This approach has been used to successfully model the kinetics of initiation and propagation for acrylates. acs.orgresearchgate.net Similarly, mechanistic studies of transition-metal-catalyzed reactions involving fluorine substitution often rely on modeling key organometallic intermediates and the transition states for steps like oxidative addition or reductive elimination to understand the reaction's unique reactivity and stereochemistry. escholarship.org
The table below shows a selection of DFT functionals used to study the kinetics of this compound (EFA) polymerization.
| DFT Functional | Basis Set Combination | Application | Reference |
| MPWB1K | 6-311+G(3df,2p)//B3LYP/6-31+G(d) | Best qualitative agreement with experimental kinetics | acs.org, researchgate.net |
| B3LYP | 6-311+G(d,p) | Geometry optimization of reactants and transition states | researchgate.net |
| BMK, BB1K, MPW1B95, MPW1K | Various | Modeling relative propagation kinetics | acs.org, researchgate.net |
Applications of Ethyl 2 Fluoroacrylate and Its Polymers
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This has made fluorinated compounds, including those derived from ethyl 2-fluoroacrylate, valuable in the pharmaceutical industry.
This compound serves as a key building block in the synthesis of a variety of fluorinated bioactive molecules. The presence of the fluorine atom at the α-position of the acrylate (B77674) system provides a reactive site for various chemical transformations, allowing for the construction of complex molecular architectures.
The strategic incorporation of fluorine can enhance the therapeutic efficacy of drugs. While direct synthesis examples using this compound for specific marketed anti-inflammatory drugs are not extensively detailed in publicly available literature, the principle of using fluorinated building blocks is well-established in medicinal chemistry to improve pharmacokinetic profiles. researchgate.net For instance, the introduction of fluorine can block metabolic pathways, leading to a longer drug half-life.
In the realm of oncology, fluorinated compounds are pivotal. The synthesis of novel anticancer agents often involves the use of fluorinated intermediates to enhance efficacy and selectivity. For example, fluorinated analogues of natural products and other cytotoxic agents have been developed to overcome drug resistance and improve therapeutic outcomes. researchgate.netnih.gov Research has demonstrated the synthesis of fluorinated β-lactams as analogues of tubulin-targeting agents, which exhibit potent anti-cancer activity. mdpi.com Although not always directly starting from this compound, these syntheses highlight the importance of the fluoroacrylate moiety in constructing such potent molecules. The development of fluorinated nitrosoureas has also shown significant anticancer activity in preclinical models. nih.gov
Table 1: Examples of Fluorinated Therapeutic Agent Classes and the Rationale for Fluorination
| Therapeutic Area | Compound Class Example | Rationale for Fluorine Incorporation |
| Oncology | Fluorinated Nucleoside Analogues | Increased metabolic stability, altered enzyme binding |
| Fluorinated Taxoids | Enhanced cytotoxicity, improved metabolic stability | |
| Fluorinated β-lactams | Potent antiproliferative activity | |
| Inflammation | Fluorinated Pyrazoles | Enhanced anti-inflammatory potency and selectivity |
Fluorine-containing molecules can act as potent enzyme inhibitors. The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, leading to tighter binding to an enzyme's active site. Furthermore, fluorinated groups can mimic other functional groups or act as bioisosteres, leading to competitive inhibition. The use of fluorinated functionality is a key strategy in the design of mechanism-based enzyme inhibitors, where the fluorinated substrate analogue can form a stable complex with the target enzyme. nih.gov For instance, α-fluorinated ketones and 2-fluoro-2-deoxysugars are known to form covalent adducts with active site residues of serine proteases and glycosidases, respectively. nih.gov While specific examples detailing the direct use of this compound are not abundant, its potential as a precursor to such inhibitors is recognized within the field of medicinal chemistry.
A significant and well-documented application of this compound's corresponding monomer, mthis compound, is in the synthesis of the potassium-binding polymer, Patiromer. google.comdrugbank.com Patiromer is used for the treatment of hyperkalemia. google.comeuropa.eu The polymer is synthesized through a polymerization reaction involving mthis compound, divinylbenzene, and 1,7-octadiene. google.comdrugbank.com The resulting cross-linked polymer contains fluoroacrylate units that are subsequently hydrolyzed to create carboxylate groups. google.com These carboxylate groups, along with a calcium-sorbitol counterion, are responsible for binding potassium ions in the gastrointestinal tract, thereby reducing their absorption into the bloodstream. drugbank.comeuropa.euresearchgate.net
Table 2: Composition of Patiromer Polymer
| Monomer/Component | Function |
| Mthis compound | Main monomer providing the potassium-binding functional groups after hydrolysis |
| Divinylbenzene | Cross-linking agent, provides structural integrity to the polymer beads |
| 1,7-octadiene | Cross-linking agent, contributes to the polymer network |
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging due to its favorable half-life of approximately 110 minutes. The development of ¹⁸F-labeled radiotracers is a crucial area of research for the diagnosis and monitoring of various diseases, including cancer. While direct radiosynthesis from [¹⁸F]this compound is not a common route, the synthesis of ¹⁸F-labeled building blocks is a key strategy for producing PET tracers. These building blocks can then be incorporated into larger molecules. For instance, ethyl [¹⁸F]fluoroacetate has been developed as a proradiotracer for measuring glial metabolism. fluorine1.ru This demonstrates the utility of fluoro-ethyl esters in the design of PET imaging agents. The development of novel methods for C-¹⁸F bond formation is an active area of research to facilitate the synthesis of new and more effective PET tracers. nih.gov
Synthesis of Fluorinated Bioactive Molecules
Advanced Materials Science Applications
Polymers derived from this compound, known as poly(this compound)s, are part of the broader class of fluoropolymers. These materials are known for their unique properties, which make them suitable for a range of advanced applications. researchgate.net The presence of fluorine imparts low surface energy, high thermal stability, chemical resistance, and specific optical properties. fluorine1.ru
Fluoroacrylate polymers are extensively used in the development of specialty coatings. nih.govacs.orgresearchgate.net These coatings can provide surfaces with water and oil repellency (hydrophobicity and oleophobicity), anti-fouling, and anti-graffiti properties. nih.govgoogle.com The low surface energy of these polymers is a direct result of the fluorine atoms, which tend to orient towards the polymer-air interface. Poly(fluoroacrylate)s can be synthesized with tunable wettability and improved adhesion by copolymerizing with other monomers. dundee.ac.uk
In addition to coatings, fluoroacrylate polymers are being explored for applications in biomedical devices and drug delivery systems. nih.govyoutube.comyoutube.com Their biocompatibility and ability to form well-defined nanostructures, such as nanoparticles and micelles, make them suitable as carriers for therapeutic agents. nih.gov The hydrophobic nature of the fluorinated segments can be advantageous for encapsulating poorly water-soluble drugs. nih.gov Furthermore, the unique optical properties of some fluoropolymers, such as a low refractive index, make them candidates for use in optical applications. researchgate.net
Table 3: Properties and Applications of Poly(fluoroacrylate)s in Materials Science
| Property | Consequence | Application Area |
| Low Surface Energy | Water and oil repellency, anti-fouling | Protective coatings, self-cleaning surfaces |
| High Thermal Stability | Resistance to high temperatures | High-performance materials in demanding environments |
| Chemical Resistance | Durability in harsh chemical environments | Linings for chemical processing equipment, protective coatings |
| Low Refractive Index | Optical clarity, anti-reflective properties | Optical fibers, coatings for displays |
| Biocompatibility | Minimal adverse reactions with biological systems | Biomedical devices, drug delivery carriers |
Fluoroacrylate-Modified Polysiloxanes for Functional Coatings
The modification of polysiloxanes with fluoroacrylates, such as those derived from this compound, results in hybrid polymers that combine the benefits of both materials. Polysiloxanes offer flexibility and softness, while fluorinated polyacrylates provide low surface energy and durability. specialchem.com This combination is particularly effective for creating advanced functional coatings, especially for textiles. specialchem.com
The primary advantage of incorporating fluoroacrylate segments into a polysiloxane backbone is the significant enhancement of liquid repellency. The low surface free energy of the perfluorinated side chains is a key factor in achieving this property. specialchem.com When these modified polysiloxanes are applied to a surface, such as a cotton fabric, the fluoroalkyl groups orient themselves at the air-polymer interface, creating a highly repellent surface.
Research has demonstrated that fabrics treated with fluoroacrylate-modified polysiloxane exhibit favorable hydrophobicity. specialchem.com The effectiveness of this treatment is quantified by the water contact angle (WCA), a measure of the static hydrophobicity of a surface. A higher WCA indicates greater repellency. In one study, a cotton fabric treated with a fluoroacrylate-modified polysiloxane exhibited a WCA of 144.7°. specialchem.com Another study on a modified polysiloxane nanocomposite coating achieved a static contact angle of 163.5° and a rolling contact angle of 7°, classifying it as superhydrophobic. rsc.org This superhydrophobicity is attributed to the combined effect of the low surface energy of the fluorinated polymer and the surface roughness of the material. specialchem.comrsc.org
The modification not only improves water repellency but also maintains or enhances other desirable properties of the substrate. For instance, in textile applications, the flexibility of the polysiloxane backbone ensures that the fabric remains soft and comfortable. specialchem.com
Table 1: Water Contact Angle of Surfaces Treated with Fluoroacrylate-Modified Polysiloxanes
| Treatment Material | Substrate | Water Contact Angle (WCA) | Reference |
|---|---|---|---|
| Fluoroacrylate-Modified Polysiloxane | Cotton Fabric | 144.7° | specialchem.com |
The introduction of fluoroacrylate moieties into polysiloxane structures can also enhance the thermal stability of the resulting material. specialchem.com Thermogravimetric analysis (TGA) is used to assess the thermal stability of polymers by measuring weight loss as a function of temperature.
Studies have shown that fluoroacrylate-modified polysiloxanes exhibit good thermal stability. specialchem.com The incorporation of diphenylsiloxane units into the polysiloxane chain, for example, has been shown to significantly improve thermal stability by inhibiting the "back-biting" degradation mechanism common in polysiloxanes. researchgate.net The temperature at which 5% mass loss occurs (Td5) for a poly[methyl(trifluoropropyl)siloxane] (PMTFPS) was increased by 72°C with the introduction of diphenylsiloxane units. researchgate.net Furthermore, the addition of silica nanoparticles to create a fluoroalkyl-acrylate-modified polysiloxane nanocomposite also increases thermal stability due to the high thermal resistance of SiO2 and a crosslinking effect that restricts the thermal motion of the polymer chains. rsc.org This enhanced stability is crucial for coatings that may be exposed to elevated temperatures during processing or end-use.
Table 2: Thermal Decomposition Temperatures of Modified Polysiloxanes
| Polymer | Td5 (Temperature for 5% Mass Loss) | Tdmax (Temperature for Maximum Rate of Mass Loss) | Atmosphere | Reference |
|---|---|---|---|---|
| PMTFPS | 345°C | 404°C | Nitrogen | researchgate.net |
Polymers for CO2 Thickening and Sequestration
Poly(fluoroacrylate)s (PFAs) exhibit remarkably high solubility in liquid and supercritical carbon dioxide (CO2), a property that makes them valuable for applications in CO2 thickening. rsc.org This is particularly relevant for enhanced oil recovery (EOR), where increasing the viscosity of CO2 can improve the efficiency of oil displacement. researchgate.net
High molecular weight PFAs are notable for their exceptional solubility in compressed or supercritical CO2 at pressures relevant to oilfield operations. rsc.orgresearchgate.net They are considered the most CO2-soluble high molecular weight homopolymers identified. rsc.org This high solubility allows for the creation of single-phase, thermodynamically stable solutions of the polymer in CO2, which is essential for "direct thickening". rsc.org
The solubility is influenced by the molecular structure of the polymer. Research indicates that the solubility of PFA in CO2 is not strongly affected by the number of fluorinated carbons for monomers containing 6-8 fluorocarbons. rsc.org Even fluoroacrylate monomers with shorter fluoroalkyl segments (four or six carbons) can be used to design CO2-soluble PFAs. rsc.org The ability of these polymers to dissolve is crucial for their function as CO2 thickeners, as they can increase the viscosity of CO2 by a factor of 2-7 even at dilute concentrations (4-8 wt%). rsc.org
To further enhance the CO2-thickening effect, random copolymers have been designed. A notable example is a fluoroacrylate-styrene random copolymer known as polyFAST. rsc.org This copolymer was designed to yield much greater viscosity increases compared to PFA homopolymers of similar molecular weight. rsc.org
The improved performance of polyFAST is attributed to intermolecular associations between the pendent aromatic groups of the styrene units. rsc.org This creates a more significant thickening effect. The composition of the copolymer is critical; a composition of 71 mol% fluoroacrylate and 29 mol% styrene was found to be particularly effective. rsc.org Higher concentrations of styrene lead to reduced CO2-solubility, while lower concentrations result in less thickening. rsc.org This demonstrates the importance of molecular design in tailoring the properties of polymers for specific applications like CO2 sequestration and mobility control in EOR. researchgate.net
Optical Materials Development
Polymers derived from 2-fluoroacrylate esters, including those related to this compound, are utilized in the development of optical materials, particularly for the core of plastic optical fibers. google.com The inclusion of fluorine in the polymer structure is key to achieving the desired optical properties.
In addition to a low refractive index, these polymers offer other beneficial properties for optical materials, such as high thermal resistance and chemical resistance. researchgate.netresearchgate.net Copolymers can be created to fine-tune the properties of the final material. For example, copolymers of 1H,1H-perfluorocyclohexylmthis compound can be made with up to 60% by weight of other copolymerizable monomers, such as mthis compound, to create materials suitable for optical fiber cores. google.com The synthesis of such polymers allows for the creation of optical elements with tailored performance characteristics.
Applications in Fluorinated Optical Fibers
Polymers of 2-fluoroacrylate esters are highly valued in the production of plastic optical fibers (POFs), particularly for applications requiring high thermal stability and low signal loss. google.comguidechem.com The substitution of a fluorine atom for the methyl group found in common polyacrylates, such as poly(methyl methacrylate) (PMMA), is a key strategy for enhancing the performance of optical materials. google.com
Detailed Research Findings:
The primary advantage of using 2-fluoroacrylate polymers in optical fibers is the reduction of carbon-hydrogen (C-H) bonds in the polymer backbone. google.com C-H bonds are responsible for significant absorption losses in the near-infrared spectrum, which is a critical wavelength range for telecommunications. mdpi.com By replacing hydrogen with fluorine, a heavier atom, the fundamental vibration frequencies are shifted, leading to lower optical losses at communication wavelengths. google.com
Furthermore, the introduction of fluorine can increase the glass transition temperature (T_g) of the polymer. google.com A higher T_g allows the optical fiber to be used in more demanding environments where temperatures can be elevated, such as in automotive and aerospace applications. google.com For instance, the homopolymer of mthis compound (MFA) has a reported T_g of 128 °C. google.com Polymers of other 2-fluoroacrylate esters have demonstrated T_g values up to 125 °C. google.com This enhanced thermal stability is a significant improvement over traditional POF materials like PMMA. researchgate.net
Research has focused on creating homopolymers and copolymers of various fluorinated 2-fluoroacrylate esters to optimize properties for optical fiber cores. google.com For example, a patent describes the bulk polymerization of 1H,1H-perfluorocyclohexylmthis compound to create a preform that can be drawn into an optical fiber. google.com The process involves using a free radical initiator and a chain transfer agent, followed by a carefully controlled heating process to ensure a high-quality polymer rod suitable for fiber drawing. google.com Copolymers can also be formed with other monomers, such as mthis compound, to further tailor the material's properties. google.com These fluorinated polymers are not only used for the fiber core but can also serve as cladding materials, where a low refractive index is essential for waveguiding. mdpi.comresearchgate.net
Table 1: Properties of 2-Fluoroacrylate Polymers in Optical Applications
| Property | Value | Significance in Optical Fibers |
|---|---|---|
| Glass Transition Temperature (T_g) | Up to 128 °C | Allows for use in high-temperature environments (e.g., automotive, aerospace). google.com |
| Optical Loss | Potentially very low | The fluorine substitution for hydrogen reduces C-H bond absorption, a major source of signal attenuation. google.com |
| Degradation Temperature | Approx. 350 °C | High thermal stability aids in processing and enhances long-term durability compared to methacrylate (B99206) analogues. google.com |
| Refractive Index | Low | Fluorination generally lowers the refractive index, a desirable trait for optical cladding materials. researchgate.net |
Use in High Strength Structural Materials
The same chemical features that make poly(this compound) and related polymers suitable for optical fibers also impart properties valuable for high-performance structural applications. The incorporation of fluorine into the polymer structure enhances its thermal stability and chemical resistance, making it a durable material for use in harsh environments. researchgate.netnih.gov
Detailed Research Findings:
Polymers of 2-fluoroacrylates exhibit high degradation temperatures, generally around 350 °C, which contributes to their processing stability and thermal endurance. google.com This inherent thermal robustness surpasses that of their non-fluorinated methacrylate counterparts. google.com Such stability is critical in applications where materials are exposed to high temperatures or aggressive chemical agents.
The combination of high thermal stability and good physical properties makes these polymers suitable for demanding specialty applications in the aerospace and electronics industries, where materials must withstand extreme conditions without degrading. google.com
Table 2: Mechanical and Thermal Properties of Fluorinated Acrylate Polymers
| Property | Material System | Finding | Relevance to Structural Performance |
|---|---|---|---|
| Young's Modulus (Y_mod) | Poly(methyl methacrylate-ran-perfluoroalkyl ethyl methacrylate) | 1.08 - 1.57 GPa | Indicates the material's stiffness; the value is dependent on the specific comonomer content. researchgate.net |
| Glass Transition Temperature (T_g) | 2-Fluoroacrylate Homopolymers | Up to 128 °C | A high T_g ensures the material retains its rigidity and structural integrity at higher operating temperatures. google.com |
| Thermal Degradation Temperature | 2-Fluoroacrylate Polymers | ~350 °C | High thermal stability enhances material lifetime and reliability in high-temperature environments. google.com |
Analytical Chemistry Techniques for Research on Ethyl 2 Fluoroacrylate
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the analysis of Ethyl 2-Fluoroacrylate, providing detailed insights into its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and End-Group Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and for analyzing the microstructure of its polymers. 20.210.105sigmaaldrich.com Both proton and fluorine NMR provide critical data on the connectivity and environment of atoms within the molecule. For polymers, NMR end-group analysis is a powerful method for determining the number-average molecular weight (Mn), particularly for polymers with Mn values under 3,000 g/mol . sigmaaldrich.commagritek.com
The ¹H NMR spectrum of this compound provides characteristic signals for the ethyl group and the vinyl protons. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (–OCH₂–) group and a triplet for the methyl (–CH₃) group. googleapis.com The vinyl protons (=CH₂) are coupled to the fluorine atom and to each other, resulting in more complex multiplets. In related fluoroacrylate systems, these vinyl protons are observed as multiplets in the range of 5.18-5.90 ppm. googleapis.com For instance, in butyl 2-fluoroacrylate, the vinyl protons appear as a multiplet between 5.18 and 5.90 ppm, while the protons of the butyl group have distinct shifts. googleapis.com Similarly, for mthis compound, the vinyl protons are observed as multiplets around 5.25-5.74 ppm. google.com
In the context of poly(this compound), ¹H NMR is crucial for end-group analysis. sigmaaldrich.com By comparing the integration of signals from the polymer backbone with those from specific end-groups (derived from initiators or chain transfer agents), the degree of polymerization and thus the molecular weight can be calculated. sigmaaldrich.commagritek.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| =CH₂ | 5.2 - 5.8 | Multiplet (m) |
| -OCH₂CH₃ | 4.1 - 4.4 | Quartet (q) |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) |
Note: Data is inferred from structurally similar compounds like methyl and butyl 2-fluoroacrylate. googleapis.comgoogle.com
¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorine-containing compounds. nih.gov For this compound, the single fluorine atom on the double bond gives a distinct signal. In analogous compounds like methyl and butyl 2-fluoroacrylate, this fluorine resonance appears as a doublet of doublets (dd) around -117 to -118 ppm. googleapis.comgoogle.com The splitting pattern arises from coupling to the two non-equivalent vinyl protons. The chemical shift is highly indicative of the electronic environment of the fluorine atom. rsc.org
In polymer analysis, ¹⁹F NMR is used to study the tacticity (stereochemical arrangement) of the polymer chain. researchgate.net The chemical shift of the α-fluorine in poly(fluoroacrylate)s can be complex, often appearing as a broad multiplet due to the various stereochemical environments (dyads, triads, pentads) along the polymer chain. researchgate.net For example, the ¹⁹F NMR spectrum of poly(2,2,2-trifluoroethyl α-fluoroacrylate) shows a complex multiplet for the α-fluorine ranging from -163 to -177 ppm. researchgate.net
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C=CF | -117 to -120 | Doublet of Doublets (dd) |
Note: Data is inferred from structurally similar compounds like methyl and butyl 2-fluoroacrylate. googleapis.comgoogle.com
Vibrational (IR, Raman) and Electronic (UV/Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within this compound.
Infrared (IR) spectroscopy is used to identify the key functional groups. The most prominent absorption is the carbonyl (C=O) stretching vibration of the ester group. In fluoroacrylates, this band is typically found at a higher wavenumber compared to non-fluorinated acrylates due to the electron-withdrawing effect of the fluorine atom. For various fluoroalkyl acrylates, this peak appears in the range of 1724-1746 cm⁻¹. allenpress.commdpi.com Other characteristic peaks include the C=C bond stretching vibration around 1641 cm⁻¹ and C–F bond stretching vibrations, which are typically observed between 1213 cm⁻¹ and 1284 cm⁻¹. allenpress.commdpi.com In poly(fluoroacrylate)s, the carbonyl absorption may split into multiple peaks, which can be correlated with the structure of crystalline regions in the polymer. acs.org
Electronic (UV/Vis) spectroscopy provides information on the electronic transitions within the molecule. As α,β-unsaturated esters, fluoroacrylates are expected to have absorption bands in the ultraviolet region. mpg.de Studies on α-fluoroacrylic monomers show they are highly transparent in the visible and near-IR spectral regions, with low absorption coefficients at telecom wavelengths like 1310 nm and 1550 nm. fluorine1.ru This high transparency is a result of the C-F bond vibrational overtones being shifted to longer wavelengths compared to C-H bonds. fluorine1.ru
Table 3: Characteristic IR Absorption Bands for Fluoroacrylates
| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |
| C=O (Ester) | 1724 - 1795 | Stretching Vibration | allenpress.commdpi.comacs.org |
| C=C (Alkene) | ~1641 | Stretching Vibration | mdpi.com |
| C-F | 1213 - 1284 | Stretching Vibration | allenpress.commdpi.com |
| C-O-C | 1160 - 1240 | Asymmetric/Symmetric Stretch | allenpress.com |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and analyzing its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like this compound. In GC, the compound is separated from other volatile components based on its boiling point and interaction with the stationary phase of the column. google.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for identification based on the fragmentation pattern. google.com
GC-MS is routinely used to monitor the progress of reactions that synthesize fluoroacrylates and to assess the purity of the final product. google.comgoogle.com It can detect and identify by-products and unreacted starting materials. google.com For example, in the synthesis of mthis compound, GC-MS was used to observe the formation of the desired product and identify competing products like 2-chloroacrylic acid at different temperatures. google.comgoogle.com
Furthermore, pyrolysis-GC/MS is a valuable technique for studying the thermal degradation of poly(fluoroacrylate)s. This method involves heating the polymer to high temperatures to break it down into smaller, volatile fragments, which are then analyzed by GC-MS. The resulting pyrogram provides a fingerprint of the polymer's composition, allowing for the identification of the constituent monomers and other degradation products. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Analytes
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This method is particularly useful for the analysis of non-volatile and thermally labile compounds, which are not suitable for gas chromatography. In the context of this compound research, LC-MS/MS can be employed for various applications, including the identification of impurities, degradation products, and the analysis of complex mixtures containing the monomer or its derivatives. smolecule.comsmolecule.comdntb.gov.ua
The LC component separates the different components of a mixture based on their interactions with a stationary phase and a liquid mobile phase. Following separation, the analyte is introduced into the mass spectrometer. The MS component then ionizes the molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and structure of the compounds. wikipedia.org The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the analysis by allowing for the fragmentation of selected ions and the detection of the resulting fragment ions. This is particularly valuable for the structural elucidation of unknown compounds and for quantitative analysis in complex matrices. wikipedia.org
For instance, in the study of fluorinated acrylate (B77674) polymers, LC-MS/MS can be used to identify and quantify residual monomers or oligomers in a polymer sample. It is also instrumental in studying the degradation pathways of these polymers under various environmental conditions, by identifying the non-volatile degradation products formed. dntb.gov.ua The high sensitivity of LC-MS/MS allows for the detection of trace-level analytes, which is crucial for environmental and biological monitoring. wikipedia.orgsmolecule.com
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. rsc.orgkoreascience.kr This technique separates molecules based on their hydrodynamic volume in solution. The process involves passing a polymer solution through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, travel a longer path and elute later. elementlabsolutions.com
The determination of molecular weight is crucial as it directly influences the physical and mechanical properties of the resulting polymer, poly(this compound). For example, properties such as tensile strength, viscosity, and glass transition temperature are all dependent on the polymer's molecular weight and its distribution. lcms.czcore.ac.uk
In the analysis of poly(this compound), GPC is used to monitor the progress of polymerization reactions and to characterize the final polymer product. researcher.lifeuni-konstanz.de By comparing the GPC trace of a polymer sample to a calibration curve generated using polymer standards of known molecular weights, the average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn) can be determined. elementlabsolutions.comlcms.cz A narrow PDI indicates a more uniform polymer chain length, which can be desirable for specific applications. core.ac.uk
The choice of solvent (eluent) is critical in GPC analysis, as the polymer must be fully soluble and should not interact with the column packing material. lcms.czosti.gov For fluorinated polymers like poly(this compound), specialized fluorinated solvents may be required to ensure proper dissolution and accurate analysis. osti.gov
Table 1: GPC Analysis Data for a Poly(this compound) Sample
| Parameter | Value | Reference |
|---|---|---|
| Number Average Molecular Weight (Mn) | 7,700 g/mol | uni-konstanz.de |
| Weight Average Molecular Weight (Mw) | 9,240 g/mol | uni-konstanz.de |
Thermal Analysis Techniques for Polymer Characterization
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is fundamental for determining the thermal stability and decomposition profile of polymers like poly(this compound). rsc.orgresearchgate.net
In a typical TGA experiment, a small amount of the polymer sample is heated at a constant rate, and its weight is continuously monitored. allenpress.com The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate (Tmax) can be determined. allenpress.com This information is critical for understanding the upper service temperature of the polymer and its behavior at elevated temperatures. mdpi.combeilstein-journals.org
The thermal stability of poly(this compound) is influenced by factors such as its molecular weight, the presence of any impurities or additives, and the atmosphere in which it is heated (e.g., inert or oxidative). allenpress.commdpi.com For instance, copolymers of fluoroacrylates often exhibit enhanced thermal stability compared to their non-fluorinated counterparts. rsc.org TGA can also be used to quantify the composition of polymer blends and composites by observing distinct weight loss steps corresponding to the decomposition of each component. uc.edu
Table 2: Thermal Decomposition Data for a Fluoroacrylate-based Polymer
| Parameter | Temperature (°C) | Reference |
|---|---|---|
| Onset of Decomposition (5% weight loss) | 331 | mdpi.com |
| Temperature of 10% Weight Loss (T10) | ~365 | allenpress.com |
| Temperature of Maximum Decomposition (Tmax) | ~400 | allenpress.com |
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Phase Behavior
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. analyticalanswersinc.com DSC is particularly valuable for determining the glass transition temperature (Tg) of amorphous polymers like poly(this compound), as well as other thermal transitions such as melting (Tm) and crystallization (Tc) for semi-crystalline polymers. rsc.orgscribd.com
The glass transition temperature is a critical property of a polymer, representing the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. analyticalanswersinc.com This transition is observed as a step-like change in the heat flow in the DSC thermogram. The Tg is a key parameter that dictates the material's mechanical properties and its suitable application range. kglmeridian.combvsalud.org
For poly(this compound), DSC analysis provides insights into its phase behavior and the effect of its chemical structure on its thermal properties. nih.govrsc.org The Tg of poly(this compound) has been reported in the literature, although values can vary depending on the method of measurement and the characteristics of the polymer sample. nih.govsigmaaldrich.com DSC can also be used to study the effects of copolymerization, blending, and the addition of plasticizers on the Tg of the resulting material. rsc.orgresearchgate.net
Table 3: Glass Transition Temperature of Poly(this compound)
| Polymer | Reported Tg (°C) | Reference |
|---|
Note: The predicted Tg value from a machine learning model for poly(this compound) was 97.3°C. nih.gov
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| 2,2,2-trifluoroethyl α-fluoroacrylate |
| 2-(trifluoromethyl)acrylic acid |
| tert-butyl peroxypivalate |
| Poly(FATRIFE-co-MAF) |
| Polyether ether ketone (PEEK) |
| Dichloroacetic acid |
| Chloroform |
| Sodium trifluoroacetate |
| Nonafluorobutyl methyl ether |
| Dihydrodecafluoropentane |
| Hexafluoroisopropanol |
| Poly(2-(perfluorooctyl)ethyl acrylate) |
| 2,2,2-trifluoroethyl methacrylate (B99206) |
| n-butyl acrylate |
| ethyl acrylate |
| ethylene |
| Polysiloxane |
| H2PtCl6 |
| KH550 |
| Ethyl acetate |
| Methyl methacrylate |
| Styrene |
| Vinyl acetate |
| Ethyl 2-chloroacrylate |
| Mthis compound |
| Methyl 2-chloroacrylate |
| Methyl 2-bromoacrylate |
| 2,2'-azobisisobutyronitrile |
| Lithium tert-butoxide |
| Toluene (B28343) |
| Poly(2,2,3,3,3-pentafluoropropyl methacrylate) |
| 2-Butanone |
| Poly(2-hydroxyethyl methacrylate) |
| 2-(dimethylamino)ethyl methacrylate |
| Poly(2-methoxyethyl acrylate) |
| Poly(methyl methacrylate) |
| Perfluoroalkyl ethyl methacrylate |
| Nylon 6,6 |
| Polyethylene |
| Polyethylene Terephthalate |
| Tetrahydrofuran |
Environmental Fate and Biotransformation of Fluoroacrylate Based Compounds
Persistence and Environmental Distribution
The environmental behavior of fluoroacrylate compounds is largely dictated by the inherent strength of their chemical bonds and their resulting distribution in various environmental compartments.
Stability of Carbon-Fluorine Bonds in Environmental Contexts
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 488 kJ/mol. alfa-chemistry.com This exceptional strength confers remarkable stability to organofluorine compounds, making them resistant to many natural degradation processes. alfa-chemistry.comtaylorandfrancis.comcolorado.edu The C-F bond's high polarity, resulting from fluorine's status as the most electronegative element, further contributes to its stability. alfa-chemistry.com
This inherent stability means that compounds containing C-F bonds, including fluoroacrylates, are resistant to hydrolysis, oxidation, thermal degradation, and attacks by acids and bases. alfa-chemistry.comcolorado.edu Consequently, their degradation in the environment is expected to be very slow, leading to their characterization as "persistent chemicals". taylorandfrancis.comcolorado.eduthe-innovation.org This resistance to breakdown is a key factor in their persistence in various environmental matrices. taylorandfrancis.com
Detection and Distribution in Environmental Compartments (e.g., Soil, Water)
As a result of their persistence, fluoroacrylate-based compounds and other per- and polyfluoroalkyl substances (PFAS) have been detected in various environmental compartments across the globe. nih.gov Releases into the environment can occur from industrial manufacturing, the use and disposal of consumer products, and through wastewater treatment processes. nih.gov
These compounds have been found in soil, surface water, groundwater, and sediment. nih.govacs.orgresearchgate.net Their distribution is influenced by their chemical properties; for instance, the presence of both hydrophobic fluorinated chains and hydrophilic functional groups affects their sorption to soil and sediment. nih.gov Short-chain PFAS are generally more mobile in water systems, while long-chain variants tend to bind more readily to particles and accumulate in sediment. nih.gov Standardized testing methods have been developed by organizations like the EPA to detect and quantify these substances in soil and water samples. usda.gov
Biodegradation Studies of Fluoroacrylate Polymers
While highly stable, fluoroacrylate polymers are not entirely immune to degradation. Research has shown that under specific environmental conditions, these polymers can undergo slow biotransformation.
Aerobic Biotransformation Pathways and Metabolites
Studies on the biodegradation of fluoroacrylate polymers in aerobic soils have demonstrated that these compounds can be a source of perfluorocarboxylates (PFCAs) in the environment. acs.orgresearchgate.netnih.gov The process involves the biotransformation of the fluorotelomer alcohol (FTOH) side chains that are covalently bonded to the polymer backbone. acs.orgnih.govacs.org
One long-term study conducted over two years in four different aerobic soils showed a slight but measurable extent of biodegradation of a fluoroacrylate polymer product. acs.orgnih.gov The estimated biodegradation half-life for the polymer was calculated to be between 1,200 and 1,700 years, based on the rate of formation of perfluorooctanoate (PFOA). acs.orgresearchgate.netnih.gov Another study investigating a fluorotelomer-based acrylate (B77674) polymer in a soil-plant microcosm estimated a biodegradation half-life ranging from 8 to 111 years. researchgate.net The presence of plants and biosolids appeared to enhance the rate of biodegradation, suggesting a link between microbial activity and the degradation process. scholaris.ca
The degradation process is believed to occur through two primary mechanisms: the direct cleavage of the ester linkage connecting the side chain to the polymer backbone, or the breakdown of the polymer's carbon-carbon backbone itself. acs.org However, studies on hydrolytic stability have shown no cleavage of the ester linkage under various pH conditions, suggesting that the breakdown of the polymer backbone is a more likely initial step. acs.orgacs.org
A significant outcome of the aerobic biotransformation of fluoroacrylate polymers is the formation of stable terminal degradation products, primarily perfluorocarboxylates (PFCAs). acs.orgacs.org These compounds are formed from the breakdown of the fluorotelomer side chains. nih.govrsc.org
Research has identified several PFCAs as terminal metabolites in soil studies. The specific PFCAs formed depend on the length of the fluorotelomer side chains of the original polymer. For instance, polymers with 8:2 FTOH side chains are known to degrade into a series of PFCAs. acs.org
Table 1: Perfluorocarboxylates (PFCAs) Identified as Terminal Degradation Products from Fluoroacrylate Polymer Biodegradation in Aerobic Soils
| Degradation Product | Chemical Formula | Reference |
| Perfluorooctanoate (PFOA) | C₈HF₁₅O₂ | acs.orgresearchgate.netnih.govacs.org |
| Perfluorononanoate (PFNA) | C₉HF₁₇O₂ | acs.orgresearchgate.netnih.govacs.org |
| Perfluorodecanoate (PFDA) | C₁₀HF₁₉O₂ | acs.orgresearchgate.netnih.govacs.org |
| Perfluoroundecanoate (PFUA) | C₁₁HF₂₁O₂ | acs.orgresearchgate.netnih.govacs.org |
| Pentadecafluorodecanoate (7-3 acid) | C₁₀H₃F₁₅O₂ | acs.orgresearchgate.netnih.govacs.org |
This table summarizes the key PFCAs identified in biodegradation studies of fluoroacrylate polymers.
The biotransformation of fluoroacrylate polymers into PFCAs is not a direct process but involves the formation of intermediate compounds. rsc.org Fluorotelomer alcohols (FTOHs) are key intermediates released during the degradation of the polymer. acs.orgacs.orgacs.org These FTOHs are then further biodegraded into the final PFCA products. rsc.orgcapes.gov.br
The presence of FTOHs in consumer products is often attributed to residuals from the manufacturing process or from the degradation of the polymers themselves. rsc.orgrsc.org Once released from the polymer, FTOHs undergo further transformation. For example, the aerobic degradation pathway of 8:2 FTOH has been well-described and includes several transient intermediates before the formation of terminal PFCAs. acs.orgacs.org
Table 2: Key Intermediates Identified in the Aerobic Biodegradation of Fluoroacrylate Polymers and their FTOH Side Chains
| Intermediate Compound | Common Abbreviation | Role in Pathway | Reference |
| 8:2 Fluorotelomer Alcohol | 8:2 FTOH | Released from polymer; precursor to other intermediates and PFCAs | acs.orgnih.govacs.orgacs.org |
| 8:2 Fluorotelomer Acrylate | 8:2 FTA | Transformation product of 8:2 FTOH | acs.org |
| 8:2 Fluorotelomer Unsaturated Acrylate | 8:2 FTUA | Transformation product of 8:2 FTOH | acs.org |
| 7:2 Secondary Fluorotelomer Alcohol | 7:2 sFTOH | Transformation product of 8:2 FTOH | acs.org |
| 6:2 Fluorotelomer Alcohol | 6:2 FTOH | Precursor to shorter-chain PFCAs | capes.gov.br |
This table highlights the important FTOH and other intermediates that have been identified during the biodegradation process.
Kinetic Assessments and Half-Life Determinations of Biodegradation
The biodegradation of fluoroacrylate-based polymers is a critical area of study for determining their environmental persistence. These polymers are not readily broken down, and their degradation is an exceptionally slow process. Kinetic assessments are often conducted by studying the rate at which terminal biotransformation products, such as perfluorocarboxylates (PFCAs), are formed from the polymer.
One significant study investigated a fluoroacrylate polymer product in four different aerobic soils over a two-year period. acs.orgnih.gov The research focused on the transformation of the fluorotelomer alcohol (FTOH) side chains into PFCAs. acs.orgnih.gov Based on the rate of perfluorooctanoate (PFOA) formation, the biodegradation half-life of the fluoroacrylate polymer was estimated to be between 1,200 and 1,700 years. acs.orgnih.govresearchgate.net This extremely long half-life underscores the polymer's high persistence in the environment.
In contrast, other studies on different fluorotelomer-based polymers have suggested shorter, though still lengthy, degradation timelines. Research on a homopolymer of 8:2 fluorotelomer acrylate (8:2 FTAC) in a soil-plant microcosm inferred a biodegradation half-life ranging from 8 to 111 years. researchgate.net Another study focusing on two commercial acrylate-linked fluorotelomer-based polymers (FTPs) in saturated soils and water estimated half-lives ranging from 33 to 112 years. eenews.net These variations highlight that the degradation kinetics can differ significantly based on the specific polymer structure, environmental conditions, and the methodologies used for assessment. rsc.org Early in the 2000s, conflicting reports showed the expected environmental half-life for the same fluoroacrylate polymer could vary from 10 to 1,000 years. rsc.org
The degradation process often follows first-order kinetics, where the rate of degradation is proportional to the concentration of the polymer. scholaris.ca The rate constants and half-lives are typically calculated based on the molar equivalents of the initial polymer and the sum of all intermediate and final degradation products formed over time. scholaris.ca
Table 1: Estimated Biodegradation Half-Lives of Fluoroacrylate-Based Polymers This table is interactive. Click on the headers to sort the data.
| Polymer Type | Experimental Condition | Estimated Half-Life | Reference |
|---|---|---|---|
| Fluoroacrylate Polymer Product | Aerobic Soils | 1,200 - 1,700 years | acs.orgnih.govresearchgate.net |
| 8:2 Fluorotelomer Acrylate Polymer (FTACP) | Soil-Plant Microcosm | 8 - 111 years | researchgate.net |
| Commercial Acrylate-Linked Fluorotelomer-Based Polymers (FTPs) | Saturated Soils and Water | 33 - 112 years | eenews.net |
| Fluorotelomer-Based Polymer | General Environmental | 10 - 1,000 years | rsc.org |
Microbiological Mechanisms of Degradation
The biodegradation of fluoroacrylate-based compounds is primarily a microbial process. researchgate.net Microorganisms in soil and wastewater treatment systems can slowly transform these complex molecules. researchgate.netoup.com The primary mechanism involves the enzymatic breakdown of the polymer structure, specifically targeting the less stable parts of the molecule.
The degradation process is understood to begin with the hydrolysis of the ester linkages that connect the fluorinated side chains to the polymer's acrylate backbone. researchgate.net This step releases fluorotelomer alcohols (FTOHs), which are precursor compounds to more stable PFAS. acs.orgresearchgate.net Once liberated, these FTOHs undergo further biotransformation. mdpi.com Aerobic biodegradation pathways, often involving a series of oxidation steps, convert the FTOHs into various intermediates and ultimately into terminal perfluoroalkyl carboxylic acids (PFCAs). mdpi.comcanada.ca This transformation from precursor compounds is a recognized source of PFAAs in the environment. mdpi.com
Environmental Impact and Regulatory Considerations
Contribution to Global Per- and Polyfluoroalkyl Substances (PFAS) Burden
Research has attempted to quantify this contribution. Based on the degradation rates observed in soil studies, the total historic production, use, and disposal of a specific fluoroacrylate polymer product and its residuals are estimated to contribute less than 5 tonnes of PFOA per year to the global environment. acs.orgnih.gov Although this may seem small relative to direct industrial releases of PFOA in the past, it represents a continuous and widely distributed source from the vast quantities of these polymers used in consumer products like textiles, paper, and leather that end up in landfills or wastewater streams. researchgate.netresearchgate.net Sewage sludge, often used as agricultural fertilizer, is another vector for introducing these compounds and their degradation products into the environment and potentially the food chain. nih.govhutton.ac.uk
Regulatory bodies are increasingly focusing on PFAS as a class. In the United States, the Environmental Protection Agency (EPA) has established legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS in drinking water and has designated PFOA and PFOS as hazardous substances under CERCLA. epa.govitrcweb.org Regulations in various jurisdictions are also targeting PFAS precursors, including those derived from fluoroacrylates, recognizing their role in the formation of terminal PFAS. claigan.com
Research into Degradable Fluorinated Alternatives and Mitigation Strategies
In response to the environmental persistence of traditional fluoropolymers, significant research is underway to develop more sustainable, degradable fluorinated alternatives. The goal is to design polymers that retain the desirable water- and oil-repellent properties while having a built-in mechanism for degradation into benign substances or allowing for the recovery of fluorine. uni-bayreuth.de
One promising strategy involves incorporating chemically cleavable moieties into the polymer structure. acs.org For example, researchers have developed an ozone-degradable fluorinated polymer for textile coatings. This polymer, based on the monomer 2-((1,1,2-trifluoro-2-(perfluoropropoxy)ethyl)thio)ethyl acrylate, contains ether and thioether linkages in its side-chain that can be broken down by ozone treatment. acs.orgnih.gov
Another major advancement is the creation of new classes of fluorinated polyesters. uni-bayreuth.depackaging-gateway.com By incorporating ester bonds into the polymer backbone, which are more susceptible to hydrolysis, these materials can be degraded more easily. uni-bayreuth.de Recently, German researchers developed fluorinated polyesters through the copolymerization of tetrafluorophthalic anhydride (B1165640) and propylene (B89431) oxide that degrade up to 20 times faster than their non-fluorinated counterparts. uni-bayreuth.depackaging-gateway.comrsc.org A key benefit of this approach is the ability to recover the fluorine from the degraded material, which supports a sustainable circular economy for this limited resource. uni-bayreuth.depackaging-gateway.comresearchgate.net
The development of polymers with shorter perfluoroalkyl side chains (e.g., C4 or C6) is also a key area of research, as these are considered to be less bioaccumulative than the long-chain (C8) compounds they are replacing. acs.orgresearchgate.net
Computational Prediction of Environmental Fate
Computational modeling is an essential tool for predicting the environmental fate of compounds like Ethyl 2-Fluoroacrylate and the polymers derived from it. These models help to estimate persistence and transformation potential, often before extensive and time-consuming experimental studies are conducted.
Quantitative Structure-Activity Relationship (QSAR) models are widely used for this purpose. acs.org These models correlate the chemical structure of a molecule with its physicochemical properties and environmental behavior, such as its rate of hydrolysis or biodegradation. acs.org For instance, QSARs can be developed to predict hydrolysis half-lives for fluorotelomer acrylates (FTAcs) under different pH conditions. acs.org Such models have shown that for FTAcs with longer perfluorocarbon chains (≥C6), the hydrolysis rates under neutral and basic conditions are similar. acs.org
Software suites like the EPA's EPI Suite™ (Estimation Programs Interface) are frequently used to estimate properties like biodegradation potential and partitioning behavior in various environmental compartments (water, soil, air). These predictions, while valuable for initial screening and risk assessment, must be interpreted with caution and are often validated with experimental data, as the complexity of environmental systems can influence the actual fate of the compounds. itrcweb.orgacs.org
Conclusion and Future Directions in Ethyl 2 Fluoroacrylate Research
Synthesis and Polymerization: Current Advances and Future Prospects
The synthesis and polymerization of ethyl 2-fluoroacrylate are foundational to its application. Recent research has focused on optimizing these processes for efficiency, control, and environmental compatibility.
In polymerization, both radical and anionic polymerization of EFA have been demonstrated to be effective rsc.org. The high electrophilicity of the double bond, indicated by its e-value of 0.68, makes it highly reactive in both types of polymerization rsc.org. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to similar monomers like 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), achieving good control over molecular weight and low dispersity researchgate.net.
Future prospects in this area are centered on enhancing control and sustainability. The development of green synthesis routes using renewable feedstocks and environmentally benign catalysts is a key goal ijnc.irupsi.edu.my. For polymerization, the focus will be on refining controlled polymerization techniques for EFA. This will enable the creation of complex and well-defined macromolecular architectures, such as block copolymers and star polymers, with precisely tailored properties researchgate.netnih.gov. Microreactor systems, which offer fast heat transfer and precise control over reaction times, present a promising avenue for achieving highly controlled anionic polymerization of fluorinated monomers rsc.org.
Table 1: Comparison of Polymerization Techniques for Fluoroacrylates
| Polymerization Technique | Advantages | Challenges & Future Research | Relevant Monomers |
| Free Radical Polymerization | Simple, robust, compatible with many monomers. | Limited control over polymer architecture and molecular weight distribution. | This compound, Mthis compound rsc.org |
| Anionic Polymerization | Produces polymers with narrow molecular weight distribution; allows for block copolymer synthesis. | Highly sensitive to impurities and requires stringent reaction conditions. Future work involves using microreactors for better control. rsc.org | Mthis compound, Ethyl 2-trifluoromethylacrylate rsc.org |
| RAFT Polymerization | Excellent control over molecular weight and architecture; tolerant of various functional groups. | Requires rational design of chain transfer agents (CTAs) for optimal control. Future work involves optimizing CTAs for EFA. researchgate.net | 2,2,2-trifluoroethyl α-fluoroacrylate researchgate.net |
Expanding Horizons in Applications and Material Design
The distinctive properties of poly(this compound) (PEFA)—including low surface energy, hydrophobicity, and thermal stability—make it a candidate for a wide array of advanced applications. researchgate.netresearchgate.net
Currently, fluoroacrylate polymers are utilized in high-performance coatings that provide water and oil repellency to textiles and other surfaces. acs.orgmdpi.com They are also important components in materials for the electronics industry and in the production of high-strength structural materials. google.com The ability of fluoropolymers to reduce platelet adhesion has also led to their use in biomedical devices like drug-eluting stents. pcronline.com
The future of EFA in material design lies in the creation of "smart" and multifunctional materials. By copolymerizing EFA with other functional monomers, it is possible to design materials with stimuli-responsive properties, such as thermal or pH sensitivity. researchgate.net There is significant potential in developing advanced functional coatings with properties like self-healing, anti-icing, and enhanced durability for applications in aerospace, automotive, and renewable energy sectors. researchgate.net Furthermore, its optical properties make it a promising material for fluorine-containing optical fibers and other components in integrated circuits. researchgate.netgoogle.com
Table 2: Potential Future Applications of this compound-Based Materials
| Application Area | Material Function | Design Strategy |
| Advanced Coatings | Self-cleaning, anti-icing, corrosion resistance. researchgate.net | Incorporating cleavable groups for degradability; copolymerization to tune surface properties. acs.orgacs.org |
| Biomedical Devices | Thromboresistant coatings for stents, drug delivery systems, tissue engineering scaffolds. pcronline.comchemicalbook.com | Creating block copolymers with biocompatible segments; surface modification. |
| Electronics & Optics | Low dielectric constant materials, optical fibers, materials for microcrystal etching. google.com | Synthesis of high-purity polymers with controlled refractive index. |
| Smart Textiles | Water/oil repellent fabrics with enhanced durability and breathability. mdpi.comresearchgate.net | Grafting onto natural or synthetic fibers; creating core-shell polymer structures. mdpi.comresearchgate.net |
Interdisciplinary Research Opportunities in Fluorine Chemistry
The study of this compound is inherently interdisciplinary, bridging organic synthesis, polymer science, materials engineering, and computational chemistry. Future breakthroughs will likely emerge from collaborations across these fields.
Fluorine chemistry intersects significantly with medicinal chemistry, where the introduction of fluorine atoms can dramatically alter the biological activity of molecules. EFA can serve as a versatile fluorinated building block for synthesizing complex bioactive compounds. academie-sciences.fr In materials science, copolymerizing EFA with non-fluorinated monomers like styrenes or siloxanes allows for the fine-tuning of material properties, creating novel polymers with a unique balance of characteristics. upsi.edu.mymdpi.com
A major opportunity lies at the intersection of experimental work and computational modeling. Computational tools can be used to predict the properties of novel EFA-based polymers and to optimize reaction conditions for their synthesis, accelerating the design and discovery of new materials. ijnc.ircornell.edu There is also potential for exploring EFA chemistry in unconventional reaction media, such as supercritical carbon dioxide, which aligns with the principles of green chemistry. epa.gov Research into the organometallic chemistry of fluorine compounds can lead to new catalytic methods for C-F bond activation, opening up novel synthetic pathways. hu-berlin.de
Addressing Sustainability and Environmental Challenges in Fluoroacrylate Chemistry
The widespread use of fluorinated polymers is accompanied by significant environmental and sustainability concerns, primarily related to their persistence in the environment. nih.govresearchgate.net Addressing these challenges is a critical priority for the future of fluoroacrylate chemistry.
A key area of research is the shift from long-chain perfluoroalkyl substances (PFAS) to short-chain alternatives, as the degradation products of shorter-chain polymers are considered to have lower bioaccumulation potential. chemicalbook.comosti.gov The design of inherently degradable fluoropolymers represents a paradigm shift in the field. This can be achieved by incorporating chemically cleavable groups into the polymer backbone or side chains, which can be broken down under specific environmental conditions, such as by ozone treatment. acs.orgresearchgate.net
Developing a circular economy for fluoropolymers is another crucial goal. This involves creating viable recycling methods to transform waste materials back into valuable chemicals. researchgate.netfluoropolymers.eu Concurrently, the principles of green chemistry must be integrated throughout the lifecycle of EFA-based products. rsc.orgacs.org This includes designing atom-economical syntheses, minimizing waste, reducing energy consumption, and using less hazardous solvents and reagents. google.comijnc.irumweltbundesamt.de The chemical sciences community has a vital role to play in developing sustainable chemical policies and innovating solutions to mitigate the environmental impact of these valuable but persistent materials. rsc.org
Q & A
Q. What are the standard synthetic routes for Ethyl 2-Fluoroacrylate in laboratory settings?
this compound (CAS: 760-80-5, C₅H₇FO₂) is typically synthesized via esterification of 2-fluoroacrylic acid with ethanol under acidic catalysis or through palladium-catalyzed cross-coupling reactions involving fluoroalkynes . Key steps include purification via fractional distillation to achieve >95% purity. Researchers should monitor reaction progress using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm ester formation and minimize byproducts like unreacted acid or diesters .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -120 to -150 ppm for the fluorinated acrylate group) .
- ¹H NMR : Reveals vinyl proton splitting patterns (δ 5.8–6.5 ppm, doublet of doublets) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- IR Spectroscopy : Confirms ester carbonyl stretching (~1740 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 118.1 (C₅H₇FO₂⁺) and fragmentation patterns help validate structure .
Q. How can researchers optimize reaction conditions for this compound in fluorinated polymer synthesis?
Use radical initiators (e.g., AIBN) at 60–80°C in anhydrous solvents (e.g., THF) to minimize chain termination. Monitor polymerization via gel permeation chromatography (GPC) to control molecular weight distribution. Adjust monomer-to-initiator ratios (e.g., 100:1) to balance polymer length and thermal stability .
Advanced Research Questions
Q. How does this compound’s electronic structure influence its reactivity in Michael additions?
The electron-withdrawing fluorine atom increases the electrophilicity of the α,β-unsaturated ester, enhancing its susceptibility to nucleophilic attack. Computational studies (DFT calculations) reveal a lower LUMO energy (-1.8 eV) compared to non-fluorinated analogs, favoring conjugate additions. Experimental validation involves kinetic assays with amines/thiols under varying pH conditions .
Q. What strategies address discrepancies in reported HDAC inhibition data for this compound derivatives?
Contradictions in IC₅₀ values (e.g., 2–10 µM for HDAC1) may arise from assay variability (fluorometric vs. radiometric methods) or impurities. Standardize protocols using recombinant HDAC isoforms, control for ester hydrolysis artifacts, and validate via co-crystallization studies to confirm binding modes .
Q. How can enantioselective synthesis of difluoromethyl compounds be achieved using this compound?
Employ chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) to induce asymmetry during fluorinated olefin formation. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Recent patents describe asymmetric hydrogenation of fluoroalkynes using Rhodium-(R)-BINAP catalysts (ee >90%) .
Methodological Considerations
Q. What computational tools predict the environmental fate of this compound in aquatic systems?
Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives (t₁/₂ ~ 15–30 days) and hydrophobicity (logP ~1.2). Hydrodynamic modeling (e.g., using EPA’s WASP) can simulate volatilization and sorption in rivers, validated via GC-MS quantification of downstream metabolites like 2-fluoroacrylic acid .
Q. How to design a kinetic study for this compound’s oxidation to 2-fluoroacrylic acid?
- Conditions : Use KMnO₄ in acidic aqueous ethanol (pH 2–3) at 25–40°C.
- Analysis : Track [substrate] depletion via HPLC-UV (λ = 210 nm) and fit data to a pseudo-first-order model.
- Activation Energy : Calculate via Arrhenius plots (Eₐ ~ 50–60 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
